molecular formula C12H25N B13245551 N-butylcyclooctanamine

N-butylcyclooctanamine

Cat. No.: B13245551
M. Wt: 183.33 g/mol
InChI Key: DMCGJQCHKDGIPL-UHFFFAOYSA-N
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Description

N-Butylcyclooctanamine (hypothetical structure: cyclooctane ring with a butylamine substituent) is a cyclic aliphatic amine characterized by an eight-membered cyclooctane ring and a linear N-butyl chain. The butylamine group may influence solubility, reactivity, and biological activity, though empirical data for this compound remain speculative.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-butylcyclooctanamine

InChI

InChI=1S/C12H25N/c1-2-3-11-13-12-9-7-5-4-6-8-10-12/h12-13H,2-11H2,1H3

InChI Key

DMCGJQCHKDGIPL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylcyclooctanamine can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the cyclooctanone being reduced to cyclooctanol, which then reacts with butylamine to form this compound.

Another method involves the direct amination of cyclooctane with butylamine using a catalyst such as palladium on carbon. This reaction requires higher temperatures and pressures to achieve significant yields.

Industrial Production Methods

In an industrial setting, this compound can be produced through continuous flow processes that optimize reaction conditions for higher efficiency and yield. The use of advanced catalysts and reaction engineering techniques allows for the scalable production of this compound, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-butylcyclooctanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-butylcyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclooctane and butylamine, especially under hydrogenation conditions with catalysts like palladium or platinum.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: N-butylcyclooctanone

    Reduction: Cyclooctane and butylamine

    Substitution: Various substituted cyclooctane derivatives

Scientific Research Applications

N-butylcyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: this compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors in the body.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of N-butylcyclooctanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group in the compound can form hydrogen bonds and ionic interactions with these targets, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-butylcyclooctanamine with related amines and amides from the evidence, focusing on synthesis, stability, and functional properties.

N-Butyl-3-oxo-butanamide ()

  • Structure : Linear N-butyl chain attached to a β-ketoamide group.
  • Synthesis : Reacts 1-butylamine with diketene in benzene/water at 0°C, yielding 89% .
  • Key Differences :
    • This compound lacks the β-ketoamide moiety, likely reducing electrophilicity and hydrogen-bonding capacity.
    • Cyclooctane’s larger ring may confer higher lipophilicity compared to the linear structure of N-butyl-3-oxo-butanamide.

2-Butyl-N-propylcyclopentanamine (CAS 105317-83-7, )

  • Structure : Cyclopentane ring with N-propyl and 2-butyl substituents.
  • Branched substituents (N-propyl, 2-butyl) may sterically hinder interactions, unlike the linear N-butyl chain in this compound.

N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride (CAS 173850-78-7, )

  • Structure : Ethanamine derivative with a heterocyclic oxadiazole and cyclobutyl group.
  • Key Differences :
    • The oxadiazole ring introduces aromaticity and electronic effects absent in this compound.
    • Hydrochloride salt form enhances water solubility, whereas this compound (as a free base) would likely exhibit lower aqueous solubility .

Comparative Data Table

Property This compound* N-Butyl-3-oxo-butanamide 2-Butyl-N-propylcyclopentanamine N-[(5-Cyclobutyl-oxadiazolyl)methyl]ethanamine HCl
Molecular Formula C₁₂H₂₅N C₈H₁₅NO₂ C₁₂H₂₅N C₉H₁₆ClN₃O
Ring Size/Type Cyclooctane (8-membered) Linear β-ketoamide Cyclopentane (5-membered) Oxadiazole (heterocyclic) + cyclobutane
Synthetic Yield N/A 89% N/A N/A
Solubility Low (predicted) Moderate (polar solvents) Low (nonpolar solvents) High (due to HCl salt)
Reactivity Moderate (amine group) High (β-ketoamide electrophilicity) High (ring strain) High (heterocyclic reactivity)

*Predicted properties based on structural analogs.

Research Implications and Limitations

  • Synthesis : this compound may require alkylation of cyclooctanamine, differing from the β-ketoamide synthesis in . Yields could be lower due to steric hindrance from the cyclooctane ring.
  • Biological Activity : The compound’s lipophilicity might favor membrane penetration, but its larger ring could reduce metabolic stability compared to smaller analogs like 2-butyl-N-propylcyclopentanamine .
  • Evidence Gaps: No direct data on this compound exist in the provided sources; comparisons rely on extrapolation from structurally related compounds.

Biological Activity

N-butylcyclooctanamine, a compound belonging to the class of cycloalkylamines, has garnered attention in recent years due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its cyclooctane ring structure with a butyl group attached to the nitrogen atom. This unique configuration may influence its interaction with biological targets, potentially affecting its pharmacological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various analogs of cycloalkylamines, it was found that compounds similar to this compound displayed notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these organisms were recorded, demonstrating the compound's effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

2. Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For instance, in assays conducted on human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies involving neuroblastoma cell lines have indicated that the compound can mitigate oxidative stress-induced damage. The mechanism appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Antioxidant Activity : By enhancing the cellular antioxidant defense system, this compound can reduce oxidative stress, which is implicated in various diseases.
  • Cell Cycle Modulation : The ability to induce cell cycle arrest in cancer cells contributes to its anticancer properties.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in models of induced oxidative stress. Results indicated significant preservation of neuronal integrity and function, suggesting therapeutic potential for neurodegenerative conditions.

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